5,9-dimethyl-3-(2-naphthyl)-7H-furo[3,2-g]chromen-7-one
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Overview
Description
5,9-dimethyl-3-(2-naphthyl)-7H-furo[3,2-g]chromen-7-one is a complex organic compound that belongs to the class of furochromenes This compound is characterized by its fused ring structure, which includes a furan ring, a chromene ring, and a naphthyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,9-dimethyl-3-(2-naphthyl)-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions. One common method includes the condensation of 2-naphthol with appropriate aldehydes and ketones under acidic or basic conditions. The reaction may proceed through a series of steps including cyclization, dehydration, and aromatization to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5,9-dimethyl-3-(2-naphthyl)-7H-furo[3,2-g]chromen-7-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, or nitrating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
5,9-dimethyl-3-(2-naphthyl)-7H-furo[3,2-g]chromen-7-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5,9-dimethyl-3-(2-naphthyl)-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific biological or chemical context.
Comparison with Similar Compounds
Similar Compounds
2-naphthol: A precursor in the synthesis of various naphthyl derivatives.
Chromene derivatives: Compounds with similar fused ring structures and potential biological activities.
Furan derivatives: Compounds with a furan ring that exhibit diverse chemical properties.
Uniqueness
5,9-dimethyl-3-(2-naphthyl)-7H-furo[3,2-g]chromen-7-one is unique due to its specific fused ring structure, which imparts distinct chemical and biological properties. Its combination of a furan ring, chromene ring, and naphthyl group sets it apart from other similar compounds, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C23H16O3 |
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Molecular Weight |
340.4 g/mol |
IUPAC Name |
5,9-dimethyl-3-naphthalen-2-ylfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C23H16O3/c1-13-9-21(24)26-23-14(2)22-19(11-18(13)23)20(12-25-22)17-8-7-15-5-3-4-6-16(15)10-17/h3-12H,1-2H3 |
InChI Key |
JTBGFJPCHRNWRB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C(C3=C(C=C12)C(=CO3)C4=CC5=CC=CC=C5C=C4)C |
Origin of Product |
United States |
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